Methyl 3-hydroxyhexadecanoate
Description
Contextualization within Fatty Acid Ester Research
Fatty acid esters, including methyl 3-hydroxyhexadecanoate, are a broad class of molecules formed from a fatty acid and an alcohol. labinsights.nl They are fundamental components of lipids and are involved in a myriad of biological processes and commercial applications, from food products and cosmetics to lubricants and pharmaceuticals. labinsights.nl
Within this extensive family, this compound belongs to the subgroup of hydroxy fatty acid methyl esters (FAME with Hydroxy). larodan.com Research in this area often focuses on their unique physical and chemical properties imparted by the hydroxyl group, which distinguishes them from their non-hydroxylated counterparts. ontosight.aiontosight.ai These properties can influence their roles in biological systems and their potential for various industrial uses. ontosight.aiontosight.ai
Significance of the Hydroxyl Group Position
The position of the hydroxyl (-OH) group on the fatty acid chain is a critical determinant of the molecule's function and properties. In the case of this compound, the hydroxyl group is located at the third carbon atom (the beta-position). ontosight.ai This specific placement has several important implications:
Altered Polarity and Reactivity: The hydroxyl group increases the molecule's polarity compared to saturated fatty acid methyl esters, affecting its solubility and interactions with other molecules like proteins and biological membranes. ontosight.ai
Metabolic Intermediate: 3-hydroxy fatty acids are key intermediates in the beta-oxidation of fatty acids, a fundamental process for energy generation in cells. ontosight.ai The accumulation of these compounds in bodily fluids can be an indicator of certain metabolic disorders. nih.govacs.org
Biological Signaling: Some 3-hydroxy fatty acids have been identified as signaling molecules that can influence cellular processes such as immune responses and inflammation. ontosight.ai
Bacterial Communication: In the bacterium Ralstonia solanacearum, which causes bacterial wilt in plants, this compound is involved in quorum sensing, a system of cell-to-cell communication. inrae.fr
Scope and Objectives of Current Research Trends
Current research on this compound and related 3-hydroxy fatty acids is multifaceted, with several key areas of investigation:
Metabolic Disorders: A significant area of research involves the analysis of 3-hydroxy fatty acids, including the hexadecanoate (B85987) form, as biomarkers for inherited metabolic diseases like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. nih.govnih.gov Studies focus on developing accurate methods for their detection in plasma and other bodily fluids to aid in diagnosis and understand disease pathology. nih.gov
Biofuel Production: Researchers are exploring the potential of using polyhydroxyalkanoates (PHAs), which can contain 3-hydroxyhexadecanoic acid monomers, as a substrate for producing biofuels. researchgate.net One study detailed a process for the enzymatic transesterification of a PHA containing 3-hydroxyhexadecanoic acid to produce 3-hydroxyalkanoate methyl esters (3HAMEs). researchgate.net
Natural Product Chemistry: this compound has been identified as a volatile compound in the ethanolic extracts of plants like Philodendron heleniae. mdpi.comnih.gov Research in this area aims to characterize the chemical composition of plant extracts and investigate their potential biological activities, such as antioxidant properties. mdpi.comnih.gov
Synthetic Chemistry: Efficient and sustainable methods for the chemical synthesis of this compound and its analogs are being developed. frontiersin.org These synthetic routes are crucial for producing standards for analytical studies and for creating novel compounds with potential therapeutic applications. frontiersin.org
Microbial Production: Studies are investigating the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) by bacteria, with some processes yielding polymers containing 3-hydroxyhexadecanoate monomers. semanticscholar.org This research is driven by the desire to find sustainable sources for bioplastics. semanticscholar.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H34O3 | larodan.comnih.gov |
| Molecular Weight | 286.45 g/mol | larodan.comnih.gov |
| CAS Number | 51883-36-4 | larodan.comnih.govinrae.fr |
| Appearance | Solid | larodan.com |
| Purity | >98% | larodan.com |
| Storage | Freezer | larodan.com |
Synonyms for this compound
| Synonym |
| 3-Hydroxyhexadecanoic acid methyl ester |
| Methyl 3-hydroxypalmitate |
| 3-Hydroxy-palmitic acid methyl ester |
| 3-hydroxy PAME |
Sources: larodan.comnih.govinrae.fr
Nuclear Magnetic Resonance (NMR) Data
In (S)-(+)-methyl-3-hydroxyhexadecanoate, the proton on the carbon bearing the hydroxyl group (C-3) appears as a multiplet at 3.98 ppm. aocs.org The protons on the adjacent C-2 carbon are split into two doublets of doublets, resonating at 2.39 and 2.50 ppm. aocs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxyhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTWUESFQWFDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966210 | |
| Record name | Methyl 3-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51883-36-4 | |
| Record name | Methyl 3-hydroxyhexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51883-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxypalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Characterization Methodologies in Research
Extraction and Purification Techniques
The initial challenge in researching methyl 3-hydroxyhexadecanoate is to separate it from the complex mixture of lipids and other molecules present in biological samples.
Solvent-based extraction is a fundamental technique for the initial isolation of lipids, including the parent fatty acid of this compound, from cellular material. The selection of solvents is crucial and is guided by the polarity of the target molecules. A common approach involves the use of a chloroform-methanol mixture to extract total lipids.
Following the initial extraction, a saponification step is often employed. This process involves heating the lipid extract with a base, such as potassium hydroxide (B78521) in methanol (B129727), to hydrolyze esters and release the fatty acids as their corresponding salts. The non-saponifiable lipids can then be removed by partitioning with a non-polar solvent like n-hexane. Subsequent acidification of the aqueous layer protonates the fatty acid salts, yielding the free fatty acids. These are then esterified to form fatty acid methyl esters (FAMEs), including this compound, often through reaction with diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst.
After the initial extraction and conversion to FAMEs, chromatographic methods are essential for the purification of this compound. Flash column chromatography is a widely utilized technique for this purpose. aocs.org This method relies on a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent system with a polarity gradient.
The separation principle is based on the differential adsorption of the compounds in the mixture onto the stationary phase. By gradually increasing the polarity of the mobile phase, for instance, by using a gradient of n-hexane and ethyl acetate, compounds are selectively eluted from the column. Due to the presence of the hydroxyl group, this compound is more polar than many other FAMEs and therefore adsorbs more strongly to the silica gel, resulting in its elution in later fractions. Thin-layer chromatography is often used to monitor the separation and identify the fractions containing the pure compound. In some synthetic procedures, column chromatography is also used to isolate the product after reduction of the corresponding β-ketoester. nih.gov
Spectroscopic and Spectrometric Analysis for Structural Elucidation
Once isolated, the precise chemical structure of this compound is determined using a suite of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the atomic arrangement within a molecule. Both ¹H-NMR and ¹³C-NMR are indispensable for the structural confirmation of this compound.
The ¹H-NMR spectrum of this compound displays characteristic signals that correspond to the different protons in the molecule. The proton on the carbon bearing the hydroxyl group (C-3) is typically observed as a multiplet around 3.98 ppm. aocs.org The two protons on the carbon adjacent to the ester carbonyl (C-2) are diastereotopic and appear as distinct signals, often as doublets of doublets, at approximately 2.39 ppm and 2.50 ppm. aocs.org
Table 1: Representative ¹H-NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C-3 H | ~3.98 |
| C-2 H | ~2.39 and 2.50 |
| OCH₃ | ~3.67 |
| Terminal CH₃ | ~0.88 |
| (CH₂)n | ~1.25 |
Data is illustrative and can vary slightly based on solvent and instrument parameters.
The ¹³C-NMR spectrum provides complementary structural information by showing signals for each unique carbon atom. A key diagnostic signal for this compound is the resonance of the ester carbonyl carbon, which appears significantly downfield in the spectrum, typically in the range of 170-174 ppm. The carbon attached to the hydroxyl group (C-3) resonates at approximately 68.3 ppm, while the methyl carbon of the ester group (OCH₃) is found around 51 ppm. nih.gov
Table 2: Representative ¹³C-NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C=O (Ester Carbonyl) | ~173.3 |
| C-3 (CHOH) | ~68.3 |
| OCH₃ | ~51.0 |
| C-2 (CH₂) | ~43.2 |
| Alkyl Chain Carbons | ~13.0 - 36.7 |
Data is illustrative and can vary slightly based on solvent and instrument parameters. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Distinguishing Diastereomers (Erythro/Threo) via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the diastereomers of molecules like this compound. While direct NMR data for distinguishing erythro and threo isomers of this specific compound is not abundant in the provided search results, the principles can be inferred from studies on similar molecules. For instance, in the analysis of (S)-(+)-methyl-3-hydroxyhexadecanoate, the proton on the hydroxyl-bearing carbon (C-3) appears as a multiplet at approximately 3.98 ppm, while the adjacent C-2 protons are split into two distinct doublets of doublets at 2.39 and 2.50 ppm. aocs.org This splitting is due to their diastereotopic nature. aocs.org
The differentiation between erythro and threo diastereomers often relies on subtle differences in chemical shifts and coupling constants of the methine protons. aocs.org For vicinal diols, the chemical shift differences of the methine protons are a key indicator. aocs.org Although this compound is not a vicinal diol, the principle of using NMR to distinguish diastereomers is well-established. aocs.orgnih.gov Techniques like 1-D and 2-D Nuclear Overhauser Effect Spectroscopy (NOESY) can also be employed to detect equilibrating diastereomers. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
The molecular formula of this compound is C17H34O3, which corresponds to a molecular weight of 286.45 g/mol and a monoisotopic mass of 286.25079494 Da. nih.govlarodan.com In mass spectrometry, the molecular ion peak (M+) is expected at an m/z value corresponding to this mass. Under Chemical Ionization (CI), a softer ionization technique, the protonated molecule [M+H]+ is often observed. For Methyl D(-)-3-hydroxyhexadecanoate, a prominent peak at m/z 287 has been reported, representing the [M+H]+ ion. nih.govmassbank.eu
Electron Ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that is crucial for structural confirmation. A key fragment for 3-hydroxy fatty acid methyl esters is a prominent peak at m/z 103. nih.govresearchgate.net This ion is formed by cleavage between the C3 and C4 carbons. researchgate.net The mass spectrum of this compound shows a base peak at m/z 103. nih.govmassbank.eu Another significant fragment is observed at m/z 74, which is characteristic of the McLafferty rearrangement in methyl esters. nih.govresearchgate.net
Other observed peaks in the EI spectrum of this compound include those at m/z 56, 69, and 82. nih.gov Under CI conditions, besides the [M+H]+ peak at m/z 287, a fragment corresponding to the loss of water [M+H-H2O]+ is often seen, which for this compound would be at m/z 269. nih.govmassbank.eu
| Ionization Mode | m/z | Relative Intensity | Assignment | Reference |
|---|---|---|---|---|
| EI-B | 103 | 99.99 | [C4H7O3]+ | nih.gov |
| 74 | 21.20 | McLafferty Rearrangement Ion | nih.gov | |
| 56 | 14.90 | Fragment Ion | nih.gov | |
| 69 | 12.70 | Fragment Ion | nih.gov | |
| 82 | 9.50 | Fragment Ion | nih.gov | |
| CI-B | 287 | 99.99 | [M+H]+ | nih.govmassbank.eu |
| 269 | 75.90 | [M+H-H2O]+ | nih.govmassbank.eu | |
| 75 | 49.70 | Fragment Ion | nih.govmassbank.eu | |
| 103 | 47.90 | [C4H7O3]+ | nih.govmassbank.eu | |
| 288 | 21.60 | [M+2H]+ | nih.govmassbank.eu |
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. copbela.org For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure. The presence of the ester functional group is confirmed by a strong C=O stretching vibration, which typically appears in the range of 1750 to 1735 cm⁻¹. docbrown.info The hydroxyl group (-OH) is identified by a broad O-H stretching band, usually found around 3400 cm⁻¹. copbela.org The C-H stretching vibrations of the long alkyl chain are observed around 2900 cm⁻¹. docbrown.info
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Hydroxyl (O-H) stretch | ~3400 (broad) | copbela.org |
| Ester Carbonyl (C=O) stretch | ~1740 | docbrown.info |
| Alkyl (C-H) stretch | ~2900 | docbrown.info |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters, including this compound. biorxiv.orggcms.cz This method is particularly valuable for determining the fatty acid profile of complex biological samples, such as those from bacteria. researchgate.netgcms.cz In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for identification. biorxiv.org
The use of GC-MS allows for the identification and quantification of various fatty acid methyl esters in a mixture. biorxiv.orgekb.eg For instance, in the analysis of bacterial lipids, GC-MS can reveal the presence of unique fatty acids, such as the branched-chain and hydroxy acids that are characteristic of certain bacterial species. gcms.cz The retention time of this compound in the GC column and its specific mass spectrum allow for its unambiguous identification within a complex mixture. researchgate.netsigmaaldrich.comcalstate.edu
High-Performance Liquid Chromatography (HPLC) for Purity and Hydrolysis Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.net For this compound, HPLC can be employed to assess its purity. aliyuncs.com Various detectors can be coupled with HPLC, such as UV detectors, though the response for saturated fatty acid esters can be poor. d-nb.info
HPLC is also a valuable tool for monitoring chemical reactions, such as the hydrolysis of esters. researchgate.netscielo.briaea.org By analyzing samples at different time points during a hydrolysis reaction, the decrease in the concentration of this compound and the corresponding increase in the concentration of 3-hydroxyhexadecanoic acid can be monitored. researchgate.net This allows for the study of reaction kinetics and optimization of reaction conditions. While traditional fatty acid analysis often relies on GC after derivatization, HPLC offers an alternative, particularly for non-volatile or thermally labile compounds. thieme-connect.com
Gel Permeation Chromatography coupled with ICP-HR MS (GPC-ICP-HRMS)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique used to separate molecules based on their size or hydrodynamic volume in solution. mdpi.com When coupled with Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP-HRMS), it becomes a highly sensitive method for elemental speciation. researchgate.net
Research Findings: The GPC-ICP-HRMS technique separates components of a sample mixture as they pass through a column packed with a porous gel. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time and elute later. mdpi.com The eluent from the GPC column is then introduced into the ICP-HRMS system. The ICP generates a high-temperature plasma that atomizes and ionizes the molecules, and the HRMS separates and detects specific isotopes based on their mass-to-charge ratio, providing quantitative information on the elemental composition of the size-separated fractions. researchgate.net
While direct studies on this compound using this specific method are not prominent in the literature, the technique is widely applied to analyze complex matrices such as petroleum products and renewable feedstocks like vegetable oils and animal fats. mdpi.comresearchgate.netrsc.org For instance, it has been successfully used to obtain size distribution "fingerprints" of sulfur, vanadium, and phosphorus-containing species in these complex samples. researchgate.netrsc.org Hypothetically, if this compound were part of a complex biological extract or a derivatized sample containing a specific elemental tag, GPC-ICP-HRMS could be employed to isolate it based on its molecular size and provide information about its association with specific elements.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out among mass spectrometry techniques for its exceptional mass accuracy and ultra-high resolving power. nih.govmdpi.com This makes it an invaluable tool for the unambiguous determination of the elemental composition of molecules. researchgate.net
Research Findings: In FT-ICR MS, ions are trapped within a strong magnetic field inside an ICR cell. mdpi.com An applied radio-frequency pulse excites the ions into a synchronized circular motion, known as cyclotron motion. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). The instrument detects the image current produced by the orbiting ions, which is then converted from a time-domain signal to a frequency-domain signal by a Fourier transform. This process yields a mass spectrum of unparalleled resolution. nih.govresearchgate.net
The primary advantage of FT-ICR MS is its ability to measure m/z values with an accuracy in the sub-parts-per-million (ppm) range. researchgate.net This extreme accuracy allows for the confident assignment of a unique elemental formula to a measured mass. For this compound (C₁₇H₃₄O₃), the theoretical exact mass can be calculated with high precision. An experimental measurement using FT-ICR MS that matches this theoretical mass would provide definitive confirmation of its elemental formula, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions. researchgate.netnih.gov The technique has been used to provide direct evidence for the formation of reactive intermediates in chemical reactions and is a cornerstone of advanced metabolomics research. mdpi.comnih.gov
Stereochemical Determination
This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Determining the specific three-dimensional arrangement, or absolute configuration, of this stereocenter is a critical aspect of its chemical characterization.
Stereoselective Synthesis for Absolute Configuration Assignment
The most definitive method for assigning the absolute configuration of a chiral molecule is through stereoselective synthesis. This involves preparing the molecule from starting materials of a known absolute configuration through a series of reactions where the stereochemical outcome is controlled. ethz.ch
Research Findings: To determine the absolute configuration of an isolated sample of this compound, a chemist could synthesize one or both of its enantiomers through a well-defined reaction pathway. rsc.org Such a synthesis often begins with a compound from the "chiral pool"—a collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars. ethz.ch Alternatively, an asymmetric reaction, such as a Noyori asymmetric hydrogenation, can be used to create the desired stereocenter with a predictable configuration. nih.gov
Once the synthesis of, for example, (S)-Methyl 3-hydroxyhexadecanoate is complete, its properties (such as its optical rotation and chromatographic retention time on a chiral column) are measured. These properties are then compared to those of the isolated, unknown sample. If the properties of the synthetic (S)-enantiomer match those of the isolated sample, the absolute configuration of the isolated sample is unequivocally assigned as (S). rsc.org This comparative approach provides the ultimate proof of a molecule's three-dimensional structure. nih.govunimi.it
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Lexichem TK 2.7.0 nih.gov |
| Molecular Formula | C₁₇H₃₄O₃ | PubChem nih.gov |
| Molecular Weight | 286.4 g/mol | PubChem nih.gov |
| Exact Mass | 286.25079494 Da | PubChem nih.gov |
| CAS Number | 51883-36-4 | ChemIDplus nih.gov |
| ChEBI ID | CHEBI:29479 | ChEBI nih.gov |
Synthesis and Derivatization in Research
Chemical Synthesis Approaches
Chemical synthesis provides robust and scalable methods for producing Methyl 3-hydroxyhexadecanoate. These approaches allow for high yields and the creation of specific isomers and analogs necessary for detailed research.
A primary method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-hydroxyhexadecanoic acid, with methanol (B129727). masterorganicchemistry.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). e-bookshelf.de The process involves heating the 3-hydroxyhexadecanoic acid in an excess of methanol in the presence of the acid catalyst. masterorganicchemistry.comtandfonline.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the resulting intermediate yields the final product, this compound, and water. masterorganicchemistry.com The use of excess methanol helps to shift the equilibrium towards the formation of the ester, maximizing the yield. masterorganicchemistry.com Industrial production methods often utilize sulfuric acid as the catalyst, with the reaction conducted at elevated temperatures, such as 65°C, to ensure efficiency and a high yield.
For the production of specific stereoisomers (enantiomers) of this compound, a key technique is the enantio-differentiating hydrogenation of its precursor, Methyl 3-oxohexadecanoate. This method is crucial for synthesizing optically pure chiral molecules for specialized research, such as determining the absolute configuration of natural products like pahutoxin. tandfonline.com
The process utilizes a Raney nickel catalyst that has been asymmetrically modified with a chiral molecule, most commonly tartaric acid (TA). tandfonline.comresearchgate.net By using either (R,R)-tartaric acid or (S,S)-tartaric acid to modify the catalyst, researchers can selectively produce either the (R)- or (S)-enantiomer of this compound. tandfonline.com
In a specific application, Methyl 3-oxohexadecanoate was hydrogenated over an (R,R)-tartaric acid-NaBr-modified Raney nickel catalyst ((R,R)-TA-MRNi) to produce (R)-(-)-Methyl 3-hydroxyhexadecanoate with an 87% enantiomeric excess (e.e.). tandfonline.com Similarly, using an (S,S)-TA-MRNi catalyst yielded the (S)-enantiomer with an 88% e.e. tandfonline.com The resulting optically active methyl esters can then be saponified to the corresponding optically pure (R)- and (S)-3-hydroxyhexadecanoic acids, which serve as vital chiral precursors in total synthesis. tandfonline.com
Table 1: Enantio-Differentiating Hydrogenation of Methyl 3-Oxohexadecanoate
| Catalyst | Product | Enantiomeric Excess (e.e.) |
|---|---|---|
| (R,R)-Tartaric Acid-NaBr-Modified Raney Nickel | (R)-(-)-Methyl 3-hydroxyhexadecanoate | 87% |
Data sourced from a study on the synthesis of pahutoxin. tandfonline.com
For analytical purposes, particularly Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound is often chemically modified through derivatization. The most common method is silylation, which converts the polar hydroxyl group into a nonpolar trimethylsilyl (B98337) (TMS) ether. tcichemicals.com This derivatization is essential because it increases the volatility and thermal stability of the compound, making it suitable for GC analysis where high temperatures are used. nih.govgcms.cz
The process typically involves a two-step reaction. First, any carbonyl groups are protected using methoximation to prevent ring formation. nih.gov This is followed by the silylation step, where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a TMS group [–Si(CH₃)₃]. nih.govgcms.czthescipub.com This reaction eliminates polar interactions that can cause poor peak shape and degradation in the GC column, allowing for more accurate and reproducible quantitative analysis. researchgate.net
The synthesis of analogs and isomers of this compound is important for structure-activity relationship studies and for exploring the properties of related compounds. An example of an analog is Ethyl 3-hydroxyhexadecanoate, where the methyl ester is replaced by an ethyl ester.
One synthetic route to Ethyl (S)-3-hydroxyhexadecanoate involves the asymmetric hydrogenation of the corresponding α-keto ester, Ethyl 3-oxohexadecanoate. nih.gov In a documented procedure, this hydrogenation was performed using a ruthenium catalyst complexed with (S)-BINAP ligand under a hydrogen atmosphere (400 psi) at 50°C, affording the desired (S)-alcohol with an 87% yield. nih.gov Another approach to synthesizing the racemic version of Ethyl 3-hydroxyhexadecanoate is the Reformatsky reaction, using tetradecanal (B130844) and ethyl bromoacetate. researchgate.net
The synthesis of isomers, such as Methyl 5-hydroxyhexadecanoate, has also been reported. This positional isomer was synthesized from a dialkyl derivative of diethyl 3-oxoglutarate, which was subjected to decarboxylative hydrolysis to form 5-oxohexadecanoic acid. The resulting keto acid was then esterified by heating with methanol in the presence of concentrated sulfuric acid, followed by reduction with sodium borohydride (B1222165) to yield Methyl 5-hydroxyhexadecanoate. tandfonline.com
Enzymatic Synthesis and Biotransformation Research
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These biotransformation processes often proceed under mild conditions, reducing energy consumption and byproduct formation.
Lipases are widely used enzymes for catalyzing transesterification reactions to produce fatty acid esters. nih.gov This method has been successfully applied to produce 3-hydroxyalkanoate methyl esters (3HAMEs), including this compound, from polyhydroxyalkanoate (PHA) biopolymers. researchgate.net PHAs are polyesters produced by bacteria, and those containing long-chain-length monomers like 3-hydroxyhexadecanoic acid can serve as a substrate. researchgate.net
In one study, a medium-chain-length-co-long-chain-length PHA was used as a feedstock for a lipase-catalyzed transesterification with methanol. researchgate.net The research optimized several reaction parameters to achieve a high yield of 3HAMEs. The optimal conditions were found to be a reaction temperature of 45°C, a reaction time of 30 hours, and a specific methanol-to-PHA ratio, which resulted in a methyl ester content of 96.5%. researchgate.net This enzymatic process represents a novel and sustainable route for converting bacterial biopolymers into valuable hydroxy fatty acid esters. researchgate.net
Table 2: Optimal Conditions for Lipase-Catalyzed Synthesis of 3-Hydroxyalkanoate Methyl Ester
| Parameter | Optimal Value |
|---|---|
| Substrate | mcl-co-lcl Polyhydroxyalkanoate (PHA) |
| Enzyme Loading | 0.50 g per 3.0 g of substrate |
| Methanol/PHA Ratio | 3:1 (%v/w) |
| Water Content | 0.50 wt% based on PHA weight |
| Stirring Speed | 150 rpm |
| Reaction Temperature | 45 °C |
| Reaction Time | 30 h |
| Resulting Methyl Ester Content | 96.5% |
Data sourced from a study on a novel green process for 3HAME synthesis. researchgate.net
Biocatalytic Production from Polyhydroxyalkanoates (PHAs)
The synthesis of this compound via biocatalysis represents a green and sustainable alternative to conventional chemical methods. This approach utilizes enzymes, typically lipases, to catalyze the transesterification of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by various microorganisms. The enzymatic process offers high specificity and operates under milder conditions, minimizing by-product formation and energy consumption.
A key substrate for the biocatalytic production of this compound is a specific type of copolyester known as medium-chain-length-co-long-chain-length polyhydroxyalkanoate (mcl-co-lcl PHA). researchgate.netresearchgate.net Research has focused on a novel mcl-co-lcl PHA isolated from the bacterium Bacillus thermoamylovorans strain PHA005. researchgate.net This particular biopolymer is notable for its high content of the 3-hydroxyhexadecanoate (3HHD) monomer, which can be as high as 39.25 mol%. researchgate.net The polymer itself is accumulated by the bacteria as intracellular carbon and energy storage granules. mdpi.com The use of this PHA, rich in the desired long-chain monomer, makes it an efficient starting material for producing this compound. researchgate.netresearchgate.net PHAs are classified based on the carbon chain length of their monomer units, with lcl-PHAs containing more than 14 carbon atoms, such as 3-hydroxyhexadecanoate. researchgate.netencyclopedia.pub
The efficiency of converting mcl-co-lcl PHA into 3-hydroxyalkanoate methyl esters (3HAME), including this compound, is highly dependent on the optimization of various reaction parameters. A novel process utilizing lipase-catalyzed transesterification in methanol has been developed and optimized to maximize the yield. researchgate.net
Key optimized conditions for this enzymatic reaction were determined to be:
Enzyme Loading: 0.50 g of lipase (B570770) per 3.0 g of the mcl-co-lcl PHA substrate. researchgate.net
Reaction Temperature: 45 °C. researchgate.net
Stirring Speed: 150 rpm. researchgate.net
Water Content: 0.50 wt% based on the weight of the PHA substrate. researchgate.net
Methanol to PHA Ratio: A ratio of 3:1 (%v/w) was found to be optimal. researchgate.net
Reaction Time: A duration of 30 hours under these conditions yielded the highest conversion. researchgate.net
Under these optimized parameters, a methyl ester content of 96.5% was successfully achieved. researchgate.net The systematic investigation into these factors ensures a highly efficient and green synthesis route for 3HAME. researchgate.netresearchgate.net
Table 1: Effect of Reaction Parameters on 3-Hydroxyalkanoate Methyl Ester (3HAME) Production
Below is an interactive table summarizing the impact of varying reaction conditions on the yield of 3HAME from mcl-co-lcl PHA after a 60-hour reaction time, based on reported research findings. researchgate.net
| Parameter | Value | Relative 3HAME Production (%) |
| Enzyme Loading | 0.25 g | 75 |
| 0.50 g | 100 | |
| 0.75 g | 90 | |
| 1.00 g | 85 | |
| Temperature | 35 °C | 80 |
| 45 °C | 100 | |
| 55 °C | 95 | |
| 65 °C | 70 | |
| Stirring Speed | 50 rpm | 60 |
| 100 rpm | 85 | |
| 150 rpm | 100 | |
| 200 rpm | 98 | |
| Water Content | 0.00 wt% | 70 |
| 0.50 wt% | 100 | |
| 1.00 wt% | 92 | |
| 1.50 wt% | 88 |
Note: The values are normalized to the highest production yield (100%) achieved under the tested conditions for each parameter. The optimal condition for each parameter is highlighted in bold .
Microbial Biotransformation Pathways
This compound is derived from its corresponding monomer unit, 3-hydroxyhexadecanoate, which is a component of long-chain-length polyhydroxyalkanoates (lcl-PHAs). researchgate.net These PHAs are synthesized by various microorganisms through complex metabolic pathways that transform carbon sources into the polymer. mdpi.commedcraveonline.com The process is a form of biotransformation where microbes internally modify chemical compounds. medcraveonline.com
The synthesis of PHAs containing the 3-hydroxyhexadecanoate monomer generally involves several key metabolic routes within the microorganism:
De Novo Fatty Acid Synthesis: In this pathway, simple carbon sources like sugars are converted into acetyl-CoA. encyclopedia.pubmdpi.com Acetyl-CoA then enters the fatty acid synthesis cycle to produce (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates. An enzyme called (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG) plays a crucial role by converting these intermediates into (R)-3-hydroxyacyl-CoA, which are the direct precursors for polymerization. encyclopedia.pubmdpi.com
β-Oxidation of Fatty Acids: When microorganisms are fed long-chain fatty acids, these substrates are broken down via the β-oxidation cycle. This cycle can generate (R)-3-hydroxyacyl-CoA intermediates that can be channeled into PHA synthesis. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) is critical in this pathway for converting intermediates of fatty acid degradation into the necessary PHA precursors. encyclopedia.pub
In the final step of all pathways, the enzyme PHA synthase (PhaC) catalyzes the polymerization of the (R)-3-hydroxyacyl-CoA monomers, including (R)-3-hydroxyhexadecanoyl-CoA, into the PHA polymer chain. encyclopedia.pubmdpi.com
Specific examples of microbial production of PHAs containing the 3-hydroxyhexadecanoate monomer have been documented. For instance, the strain Acinetobacter sp. AAAID-1.5 has been shown to produce a PHA composed of 3-hydroxyoctadecanoate and 3-hydroxyhexadecanoate as major constituents when grown on used transformer oil as a carbon source. mdpi.com This demonstrates a direct microbial biotransformation of a waste substrate into a valuable biopolymer precursor for this compound. mdpi.com
Biological and Biomedical Research Applications
Role in Quorum Sensing and Bacterial Virulence Regulation
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In several pathogenic bacteria, QS is a critical regulator of virulence.
Methyl 3-hydroxyhexadecanoate has been identified as a key signaling molecule in the plant pathogen Ralstonia solanacearum, the causative agent of bacterial wilt disease. nih.govnih.gov This bacterium utilizes a complex regulatory network to control the expression of its virulence genes. nih.gov Within this network, this compound functions as an extracellular factor that autoregulates the expression of these genes. nih.gov
The synthesis of this signal molecule is dependent on the phcB gene, which is believed to encode an S-adenosylmethionine-dependent methyltransferase. nih.gov This enzyme likely catalyzes the formation of this compound from a naturally occurring fatty acid. nih.gov The bacterium then senses the concentration of this diffusible signal via a two-component signal transduction system involving the sensor kinase PhcS and the response regulator PhcR. nih.govnih.gov This system allows R. solanacearum to time the expression of virulence factors to when the bacterial population is dense enough to overcome the host plant's defenses. It is noteworthy that different strains of R. solanacearum use distinct, but structurally related, molecules for quorum sensing; for instance, some strains use (R)-methyl 3-hydroxymyristate (3-OH MAME) instead of this compound. nih.govnih.govnih.gov
The production of several key virulence factors in R. solanacearum is controlled by the quorum-sensing system mediated by this compound. When the concentration of this signal molecule reaches a certain threshold, it triggers a cascade that leads to the increased production of factors essential for pathogenesis.
Research has shown that in mutant strains of R. solanacearum unable to produce their own signal molecule (due to a nonpolar insertion in the phcB gene), the production of major virulence factors is drastically reduced. nih.gov The addition of exogenous this compound to these mutant cultures successfully restores the production of these factors to wild-type levels, demonstrating its direct regulatory role. nih.govnih.gov
The primary virulence factors regulated by this system include:
Exopolysaccharide I (EPS I): The main virulence factor of R. solanacearum, EPS I is crucial for impairing water transport in the host plant's xylem, leading to wilting. ias.ac.in
Endoglucanase (EGL): A plant cell wall-degrading enzyme that facilitates the breakdown of host tissues.
Pectin Methyl Esterase (PME): Another enzyme involved in the degradation of the plant cell wall component pectin.
The table below summarizes the effect of this compound on the production of these virulence factors in a mutant strain.
| Virulence Factor | Function | Production in phcB Mutant | Production after Addition of this compound |
|---|---|---|---|
| Exopolysaccharide I (EPS I) | Impairs water transport in host xylem, causing wilt | Reduced 10- to 100-fold nih.gov | Restored to wild-type levels nih.govnih.gov |
| Endoglucanase (EGL) | Degrades plant cell wall (cellulose) | Reduced 10- to 100-fold nih.gov | Restored to wild-type levels nih.gov |
| Pectin Methyl Esterase (PME) | Degrades plant cell wall (pectin) | Reduced 10- to 100-fold nih.gov | Restored to wild-type levels nih.gov |
The environmental fate of signaling molecules like this compound is important for understanding microbial ecology. While specific studies on the degradation of this compound are limited, research on structurally similar compounds provides insight. Bacteria from the genus Pseudomonas have been shown to be capable of degrading chemically synthesized saturated branched-chain fatty acids. researchgate.net Similarly, certain strains of the genus Bacillus are known to degrade m-hydroxybenzoate, another aromatic compound, suggesting that soil bacteria possess diverse metabolic pathways for breaking down such molecules. nih.gov These findings suggest that bacteria, likely including common soil-dwelling genera like Pseudomonas and Bacillus, have the enzymatic machinery to metabolize fatty acid esters, playing a role in their turnover in the natural environment.
Antimicrobial Properties and Mechanisms
Beyond its role in cell signaling, research has explored the potential of this compound and related fatty acid esters as antimicrobial agents.
Studies on the antimicrobial properties of fatty acid methyl esters have demonstrated their efficacy against a range of pathogenic bacteria, including multidrug-resistant (MDR) strains. While direct data for this compound is sparse, extensive research on the closely related compound hexadecanoic acid, methyl ester (methyl palmitate) has shown significant antibacterial activity.
Methyl palmitate has been identified as a principal active component in plant extracts responsible for antibacterial effects. researchgate.net It has shown efficacy against several clinically important bacteria. For example, extracts containing methyl palmitate have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The table below lists some of the bacterial strains that have shown susceptibility to extracts containing hexadecanoic acid, methyl ester.
| Bacterial Strain | Gram Stain | Susceptibility Noted |
|---|---|---|
| Staphylococcus aureus | Positive | Yes researchgate.netresearchgate.netjapsonline.com |
| Pseudomonas aeruginosa | Negative | Yes researchgate.netjapsonline.com |
| Klebsiella pneumoniae | Negative | Yes researchgate.net |
| Escherichia coli | Negative | Yes researchgate.netjapsonline.com |
| Streptococcus pneumoniae | Positive | Yes researchgate.net |
| Proteus vulgaris | Negative | Yes japsonline.com |
The precise mechanisms of action for this compound are not fully elucidated, but research on similar lipid molecules points to two primary modes of antibacterial activity.
Cell Membrane Disruption: A common mechanism for antimicrobial lipids and peptides is the disruption of the bacterial cell membrane's integrity. nih.govresearchgate.net These molecules can insert themselves into the phospholipid bilayer, altering its structure and function, which can lead to the leakage of essential cellular contents and ultimately, cell death. nih.gov This mechanism is particularly attractive for developing new therapeutics because it is less likely to lead to the development of resistance compared to agents that have intracellular targets. researchgate.net
Metabolic Pathway Inhibition: Another potential mechanism is the inhibition of critical metabolic pathways within the bacterium. For instance, pharmacological inhibition of fatty acid oxidation has been explored as a therapeutic strategy. nih.gov By interfering with essential processes like fatty acid metabolism, such compounds can effectively halt bacterial growth and proliferation.
Metabolic Studies and Pathways
The parent compound of this compound, 3-hydroxyhexadecanoic acid, is a critical molecule in the synthesis and breakdown of fats. These processes are fundamental for energy storage and production in the body.
Intermediate in Fatty Acid Biosynthesis
Fatty acid biosynthesis is the process by which the body creates fatty acids. In humans, this occurs primarily in the liver and adipose tissue. The (R)-enantiomer of 3-hydroxyhexadecanoic acid serves as an intermediate in this anabolic pathway. hmdb.ca Specifically, it is formed from 3-oxotetradecanoic acid through the action of the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase, a component of the fatty acid synthase complex. hmdb.ca This step is one of several elongation cycles required to build the full-length fatty acid chain.
Involvement in β-Oxidation Pathways
Conversely, β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. In this pathway, the L-isomer of 3-hydroxyhexadecanoyl-CoA (the activated form of the parent acid) is a key intermediate. The process involves a cycle of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. The formation of the 3-hydroxyacyl-CoA intermediate occurs in the second step of the cycle, where an enoyl-CoA hydratase adds a water molecule across a double bond. This intermediate is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase in the third step, a reaction crucial for the subsequent cleavage of the fatty acid chain.
Accumulation in Fatty Acid Oxidation Deficiencies
Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions where the body is unable to properly break down fats for energy. This is due to deficiencies in specific enzymes or transport proteins involved in the β-oxidation pathway.
In certain FAODs, intermediates of the pathway accumulate to toxic levels. A notable example is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In this disorder, the enzyme responsible for oxidizing long-chain 3-hydroxyacyl-CoAs is defective. Consequently, 3-hydroxyhexadecanoic acid and other long-chain 3-hydroxy fatty acids build up in the body's tissues. This accumulation is a key biochemical marker for the disease and is associated with severe clinical symptoms, including liver disease (hepatopathy), heart muscle disease (cardiomyopathy), and brain dysfunction (encephalopathy).
| Disorder Name | Abbreviation | Defective Enzyme/Protein | Key Accumulating Metabolites |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | LCHAD | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase | Long-chain 3-hydroxy fatty acids (including 3-hydroxyhexadecanoic acid) and their carnitine derivatives. |
| Mitochondrial Trifunctional Protein Deficiency | TFP | All three enzymatic activities of the mitochondrial trifunctional protein complex | Long-chain 3-hydroxy fatty acids and other long-chain acylcarnitines. |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency | MCAD | Medium-Chain Acyl-CoA Dehydrogenase | Medium-chain fatty acids (e.g., octanoic acid) and their carnitine/glycine conjugates. |
Interaction with Cellular Receptors and Signaling Pathways
While direct binding of this compound to specific signaling receptors is not extensively documented, fatty acids in general are known to be important signaling molecules. They can activate nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are major regulators of lipid metabolism. redalyc.orgmdpi.com
In the context of FAODs like LCHAD deficiency, the pathological accumulation of 3-hydroxy fatty acids is believed to contribute to cellular damage by disrupting mitochondrial function. This includes impairing energy production, disrupting redox balance, and affecting calcium homeostasis. These disruptions represent a form of stress signaling that can lead to cell death and contribute to the neurological and other symptoms seen in these disorders. Furthermore, some beta-hydroxy acids, such as β-hydroxybutyric acid, are known to act as signaling molecules by binding to G protein-coupled receptors (GPCRs) like hydroxycarboxylic acid receptor 2 (HCA2) and by inhibiting histone deacetylases (HDACs). wikipedia.org
Potential Therapeutic and Biotechnological Applications
Research into the direct therapeutic applications of this compound is limited. However, understanding its metabolic context provides insights into related areas of drug development.
Research as Melanocortin-4 Receptor Antagonists
The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor that plays a critical role in regulating energy homeostasis and food intake. nih.govnih.gov Antagonism of the MC4R is being investigated as a potential therapeutic strategy for conditions characterized by appetite loss, such as cachexia. nih.gov While several small molecule and peptide-based MC4R antagonists have been developed, the scientific literature available from recent searches does not establish a direct link or specific research focus on this compound as an MC4R antagonist. The investigation in this area is centered on other classes of molecules designed to selectively block the receptor and stimulate food intake. nih.gov
An In-Depth Look at this compound in Scientific Research
This compound, a notable chemical compound, is the subject of various scientific investigations. This article explores its applications in biological and biomedical research, with a specific focus on its roles in energy and metabolism, as a potential biofuel, its antioxidant activities, and its involvement in plant-pathogen interactions.
The biological and biomedical applications of this compound and related compounds are an emerging area of scientific inquiry. Research has explored its potential in several key areas, from metabolic regulation to its role in the natural world.
Scientific investigation into the direct effects of this compound on metabolic processes such as energy balance and appetite, as well as its potential role in metabolic disorders, is currently limited.
Currently, there is a lack of specific research directly investigating the influence of this compound on energy homeostasis and appetite control in humans or animals. While other classes of fatty acids and their derivatives have been studied for their roles in satiety and energy regulation, the specific effects of this long-chain 3-hydroxy fatty acid methyl ester remain an area for future investigation.
Direct research into the role of this compound in cachexia, obesity, and other metabolic disorders is not extensively documented in the current scientific literature. However, a broader class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as having potential mitigating and anti-inflammatory effects in diabetes and obesity-related diseases. These findings suggest a potential avenue for future research into the specific effects of individual FAHFA compounds like this compound.
This compound belongs to a class of compounds known as 3-hydroxyalkanoate methyl esters (3HAMEs), which have been investigated as a novel type of biofuel. These biofuels can be derived from microbial polyhydroxyalkanoates (PHAs).
Research has shown that medium-chain-length 3HAMEs have a combustion heat of 30 kJ/g. When blended with ethanol (B145695) at a 10% concentration, 3HAMEs can enhance the combustion heat of ethanol to 35 kJ/g, which is higher than ethanol's intrinsic combustion heat of 27 kJ/g. However, when blended with diesel or gasoline, the resulting fuel has a lower combustion heat than pure diesel or gasoline. The production of these PHA-based biofuels involves the acid-catalyzed hydrolysis and esterification of PHAs. Studies have reported purities of 96% for 3HAMEs produced through this method.
| Fuel | Combustion Heat (kJ/g) |
|---|---|
| 3HAME | 30 |
| Ethanol | 27 |
| 10% 3HAME in Ethanol | 35 |
| 3HAME/Diesel Blend | Lower than pure diesel |
| 3HAME/Gasoline Blend | Lower than pure gasoline |
There is currently a lack of specific scientific studies on the antioxidant activity of this compound and its direct role in mitigating oxidative stress. While the antioxidant properties of other classes of esters have been explored, the specific capacity of this compound to scavenge free radicals and protect against oxidative damage has not been characterized.
Specific research detailing the direct interaction between this compound and the catalase enzyme is not available in the current scientific literature. Catalase is a crucial enzyme in protecting cells from oxidative damage by decomposing hydrogen peroxide, but any potential modulatory effect of this compound on its activity remains to be investigated.
This compound and its close structural analogs have been identified as playing a role in the complex communication systems between plants and pathogenic bacteria.
Specifically, the closely related compound 3-hydroxy palmitic acid methyl ester (3OH-PAME) is a key quorum-sensing molecule for the bacterial plant pathogen Ralstonia solanacearum. This bacterium is responsible for causing bacterial wilt, a devastating disease affecting a wide range of crops. The 3OH-PAME molecule acts as a signal that allows the bacteria to coordinate their gene expression in a population-density-dependent manner, a process crucial for the expression of virulence factors.
Research has shown that the degradation of 3OH-PAME by other bacteria can interfere with the quorum sensing of R. solanacearum, leading to a reduction in its virulence and a decrease in the incidence of wilt disease in plants. This highlights the importance of 3-hydroxy fatty acid methyl esters in mediating the interactions between plants and their microbial pathogens.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-hydroxyalkanoate methyl esters (3HAME) |
| Ethanol |
| Diesel |
| Gasoline |
| 3-hydroxy palmitic acid methyl ester (3OH-PAME) |
| Hydrogen peroxide |
Advanced Research Considerations and Future Directions
Investigation of Stereoisomeric Effects on Biological Activity
The presence of a chiral center at the third carbon atom of Methyl 3-hydroxyhexadecanoate means it exists as two distinct stereoisomers: (R)- and (S)-enantiomers. Chirality is a critical factor in biological systems, as enzymes and receptors are often highly specific to the three-dimensional structure of a molecule. researchgate.net Future research must focus on the differential activities of these enantiomers.
The (R)-enantiomer of the parent acid, (3R)-3-hydroxyhexadecanoic acid, is the predominant form found in nature. nih.gov It serves as a crucial intermediate in human fatty acid biosynthesis and is a key structural component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. hmdb.ca This inherent biological preference underscores the likelihood of stereospecific interactions.
Studies on related classes of lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs), have demonstrated clear differences in the biological effects of stereoisomers. researchgate.netnih.gov For instance, while both S-9-PAHSA and R-9-PAHSA (palmitic acid hydroxy stearic acid isomers) exhibit anti-inflammatory effects, only the (S)-enantiomer potentiates insulin-stimulated glucose uptake. researchgate.netnih.gov This highlights that different biological activities of the same parent molecule can be governed by different stereochemical requirements. Future investigations should therefore involve the separate synthesis and testing of (R)- and (S)-Methyl 3-hydroxyhexadecanoate to determine if they possess unique or varied biological activities, such as in cell signaling or antimicrobial efficacy.
| Research Question | Example from Related Compounds | Implication for this compound |
| Do enantiomers have different effects on glucose metabolism? | S-9-PAHSA enhances glucose uptake, R-9-PAHSA does not. researchgate.netnih.gov | The (R)- and (S)- forms may have distinct metabolic regulatory roles. |
| Is there a dominant enantiomer in biological systems? | (R)-3-hydroxyhexadecanoic acid is the natural intermediate in fatty acid synthesis. nih.gov | The (R)-enantiomer is likely the more biologically relevant form for endogenous pathways. |
| Do enantiomers have shared biological activities? | Both S-9-PAHSA and R-9-PAHSA show anti-inflammatory effects. researchgate.netnih.gov | Some activities may be independent of the stereochemistry at the C-3 position. |
Elucidation of Complex Metabolic Networks
This compound's parent acid is a known intermediate in fatty acid metabolism, but its connections to other metabolic pathways remain to be fully mapped. In humans, (R)-3-hydroxyhexadecanoic acid is a transient molecule in the multi-step process of de novo fatty acid synthesis, where it is formed from 3-oxohexadecanoic acid and subsequently converted to trans-hexadec-2-enoic acid within the fatty acid synthase complex. hmdb.canp-mrd.orgymdb.ca
Future research should aim to understand the regulation of this pathway and how the flux of this intermediate is controlled. Furthermore, in bacteria, the pool of 3-hydroxy fatty acids is linked not only to de novo synthesis but also to the β-oxidation of longer fatty acids and chain elongation pathways. nih.gov Understanding the interplay between these pathways is crucial. Clinically, the accumulation of various 3-hydroxy fatty acids is a key biomarker for certain genetic disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, indicating that disruptions in its metabolic network have significant pathological consequences. nih.gov Advanced metabolomic studies will be essential to trace the metabolic fate of this compound and identify the full network of enzymes and pathways with which it interacts.
Development of Novel Synthetic Routes for Improved Yield and Purity
To enable in-depth biological studies, access to high-purity this compound, including its individual stereoisomers, is essential. While classic organic synthesis methods exist for producing β-hydroxy esters, future efforts are focused on developing more efficient, cost-effective, and environmentally friendly ("green") synthetic routes. orgsyn.org
Promising new strategies include:
Enzyme-Catalyzed Synthesis : A novel green process utilizes lipase (B570770) for the transesterification of bacterially-produced polyhydroxyalkanoates (PHAs), which are natural polyesters of 3-hydroxyalkanoates. proquest.comresearchgate.net This method has been used to produce a mixture of 3-hydroxyalkanoate methyl esters, including the C16 variant, with high conversion rates. proquest.comresearchgate.net
Biosourced Precursors : An efficient, seven-step pathway has been developed to synthesize the pure (R)-enantiomer of 3-hydroxyalkanoic acids from levoglucosenone, a chiral molecule derived from cellulosic waste. nih.gov This approach leverages the natural chirality of the starting material to avoid difficult enantioselective steps, using key reactions like cross-metathesis to build the carbon chain. nih.gov
Photochemical Methods : For creating libraries of related compounds, photochemical hydroacylation reactions offer a modern approach to constructing the necessary hydroxy fatty acid precursors. mdpi.com
These advanced synthetic methods will be critical for producing the quantities of high-purity material needed for comprehensive biological evaluation and structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies of Derivatives
Understanding how modifications to the chemical structure of this compound affect its biological activity is a key goal of Structure-Activity Relationship (SAR) studies. By synthesizing and testing a series of related derivatives, researchers can identify the chemical features essential for its function.
Key areas for SAR investigation include:
Chain Length and Unsaturation : Studies on other hydroxy fatty acid esters have shown that biological activity does not always correlate linearly with the length of the fatty acid chain. nih.govresearchgate.net An optimal chain length for a specific activity often exists, with longer or shorter chains being less effective. The introduction of double bonds into the alkyl chain is another critical modification to explore.
Ester Group Modification : Replacing the methyl ester with other alkyl groups (e.g., ethyl, propyl) or more complex moieties can influence the compound's solubility, cell permeability, and interaction with target proteins.
Acyl Chain Branching : The structure of the fatty acid portion of larger molecules containing 3-hydroxy fatty acids can significantly impact function. In lipopeptide biosurfactants, the ratio of iso- to normal-branched 3-hydroxy fatty acids correlates with the molecule's specific activity. nih.gov Similarly, for FAHFAs, branched isomers are more likely to have anti-inflammatory properties, while unsaturated acyl chains favor insulin-secreting activity. nih.gov
Systematic SAR studies will guide the design of new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties for potential therapeutic applications.
| Structural Feature | Variable to Test | Potential Impact on Activity |
| Alkyl Chain | Length (e.g., C12 to C20), presence of double bonds | Potency, target specificity, membrane interactions |
| Ester Moiety | Methyl, Ethyl, Benzyl, etc. | Solubility, bioavailability, metabolic stability |
| Stereochemistry | (R)- vs. (S)-configuration | Receptor binding, enzyme interaction, biological specificity |
| Branching | Iso- and anteiso-methyl branches on the alkyl chain | Lipophilicity, specific activity (e.g., biosurfactant efficacy) |
In-depth Mechanistic Studies of Biological Interactions
Determining the precise molecular mechanisms by which this compound exerts its biological effects is a critical future objective. The compound or its parent acid may interact with specific cellular targets or nonspecifically influence broader cellular processes.
Potential mechanisms to investigate include:
Receptor-Mediated Signaling : Shorter-chain 3-hydroxy fatty acids, like D-β-hydroxybutyrate, are known to act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs), such as HCA₂. wikipedia.org Many FAHFAs, which are structurally related, exert their effects by activating another GPCR, GPR40. researchgate.netnih.gov It is plausible that this compound or its de-esterified form could also function as a ligand for a known or novel receptor.
Enzyme Inhibition : Some fatty acids can directly inhibit the activity of enzymes. For example, D-β-hydroxybutyrate acts as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression. wikipedia.org Investigating whether this compound can modulate the activity of key enzymes in metabolic or inflammatory pathways is a promising avenue.
Membrane Interactions : Hydroxy fatty acids can alter the physical properties of cellular membranes. Their mechanism of action may involve partitioning into the lipid bilayer, affecting membrane fluidity, and influencing the function of membrane-bound proteins and signaling platforms like lipid rafts. gerli.comresearchgate.net Some related compounds are thought to trigger cell cycle arrest by regulating the synthesis of other membrane lipids, such as sphingomyelin. gerli.com
Integration of Multi-Omics Data for Comprehensive Understanding
To build a holistic picture of the biological role of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including metabolomics, transcriptomics, proteomics, and lipidomics—can reveal complex interactions and regulatory networks that would be missed by studying a single molecular class in isolation.
A multi-omics workflow could involve:
Metabolomics/Lipidomics : Quantify the levels of this compound and related lipids in cells or tissues under different conditions to see how its abundance correlates with physiological states.
Transcriptomics : Analyze changes in messenger RNA (mRNA) expression in response to treatment with the compound. This can identify which signaling pathways and cellular processes are activated or suppressed.
Proteomics : Measure changes in the abundance and post-translational modification of proteins to confirm that the effects observed at the transcript level translate to functional changes in the cell.
By integrating these layers of data, researchers can construct comprehensive models of the compound's mechanism of action, identify novel biomarkers of its activity, and discover previously unknown functions and therapeutic targets.
Q & A
What are the key physicochemical properties of methyl 3-hydroxyhexadecanoate, and how do they influence experimental design?
Basic Research Question
this compound (C₁₇H₃₄O₃; MW 286.45) is a branched fatty acid ester with a hydroxyl group at the C3 position. Its melting point ranges from 43°C to 45°C, and it is stable under recommended storage conditions (-20°C) . The compound’s low water solubility and tendency to form surface films in aqueous environments necessitate solvent systems like chloroform or methanol for dissolution in biochemical assays . Researchers must account for its thermal stability during gas chromatography (GC) analysis, as hydroxylated esters may require derivatization (e.g., silylation) to prevent degradation .
How can this compound be synthesized and purified for biomedical research applications?
Basic Research Question
The compound is typically synthesized via bacterial fermentation (e.g., Acholeplasma axanthum S743) or chemical esterification of 3-hydroxyhexadecanoic acid . Purification involves silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the ester from hydroxylated byproducts. Purity (>98%) is validated using GC-MS or HPLC with evaporative light scattering detection (ELSD), referencing retention times against NIST-certified standards .
What analytical methods are recommended for quantifying this compound in complex biological matrices?
Advanced Research Question
For quantitative analysis:
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50°C to 280°C at 10°C/min). Derivatize with BSTFA + 1% TMCS to enhance volatility .
- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor the [M+H]⁺ ion at m/z 287.3 .
For qualitative studies, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the hydroxyl and ester functional groups .
How do structural variations in hydroxy fatty acid esters (e.g., chain length, hydroxyl position) affect their biological activity?
Advanced Research Question
Comparative studies of this compound with homologs (e.g., methyl 3-hydroxytetradecanoate, methyl 3-hydroxyoctadecanoate) reveal that chain length modulates membrane permeability and enzymatic interactions. For example, longer chains (C16–C18) exhibit higher affinity for bacterial acyltransferases, while shorter chains (C12–C14) are more readily metabolized in in vitro assays . The hydroxyl group’s position (C2 vs. C3) also impacts stereochemical recognition in lipid-binding proteins .
What are the safety and handling protocols for this compound in laboratory settings?
Basic Research Question
While not classified as acutely toxic, standard precautions include:
- Storage : -20°C in airtight, light-resistant containers to prevent oxidation .
- Handling : Use nitrile gloves and fume hoods to avoid inhalation of particulates. Incompatible with strong oxidizers (e.g., peroxides), which may induce hazardous decomposition .
- Waste disposal : Incinerate as non-hazardous organic waste or degrade via enzymatic hydrolysis (lipases) .
How can contradictions in microbial biosynthesis pathways of this compound be resolved?
Advanced Research Question
Discrepancies in reported bacterial pathways (e.g., Acholeplasma axanthum vs. Pseudomonas spp.) arise from differences in substrate specificity of PhaB reductases. To resolve this:
Perform isotopic labeling (¹³C-glucose) to trace carbon flux in fermentation .
Use knockout mutants to validate gene clusters responsible for hydroxylation and esterification .
Compare NMR metabolic profiles across species to identify pathway intermediates .
What mixed-methods approaches are suitable for studying this compound in lipidomics research?
Advanced Research Question
A mixed-methods framework could integrate:
- Quantitative : GC-MS lipid profiling to measure concentration-dependent effects on membrane fluidity .
- Qualitative : Transcriptomic analysis (RNA-seq) of E. coli cultures to identify genes regulated by hydroxy fatty acid exposure .
Triangulate data using multivariate statistical models (e.g., PCA) to link metabolic shifts with phenotypic outcomes .
How does this compound contribute to polyhydroxyalkanoate (PHA) biosynthesis, and what are the implications for bioplastic engineering?
Advanced Research Question
The compound serves as a monomer for medium-chain-length PHAs, which exhibit elastomeric properties. Key steps:
Enzymatic polymerization : PhaC synthase incorporates 3-hydroxyhexadecanoate into PHA granules .
Material characterization : Use DSC (Tg ~ -30°C) and tensile testing to assess mechanical performance .
Metabolic engineering : Overexpress phaJ hydratases in Pseudomonas putida to enhance yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
